AMP pnp
CAS No.: 72957-42-7
Cat. No.: VC0005193
Molecular Formula: C10H13Li4N6O12P3
Molecular Weight: 530.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72957-42-7 |
---|---|
Molecular Formula | C10H13Li4N6O12P3 |
Molecular Weight | 530.0 g/mol |
IUPAC Name | tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |
Standard InChI | InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4 |
Standard InChI Key | FDBDJIGGLGUOPP-UHFFFAOYSA-J |
Isomeric SMILES | [Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
SMILES | [Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N |
Canonical SMILES | [Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N |
Chemical Structure and Physicochemical Properties
Molecular Architecture
AMP-PNP retains the core structure of adenosine triphosphate (ATP), consisting of an adenine base, ribose sugar, and triphosphate chain. The critical modification occurs at the β-γ phosphate linkage, where an imidodiphosphate group (-NH-PO3-) replaces the native oxygen bridge . This substitution creates a stable P-N-P bond that resists cleavage by ATPase enzymes while maintaining similar steric and electronic properties to ATP .
The molecular formula of AMP-PNP is C10H17N6O12P3, with a molecular weight of 506.20 g/mol for the free acid form . In experimental settings, the tetralithium salt (C10H18Li4N6O12P3) is frequently employed due to enhanced solubility, exhibiting a molecular weight of 529.93–530.0 g/mol .
Table 1: Key Chemical Properties of AMP-PNP
Structural Implications for Biochemical Activity
Mechanism of Action in Biological Systems
Competitive Inhibition of ATPases
AMP-PNP functions as a potent competitive inhibitor across multiple ATPase families. In mitochondrial F1F0-ATP synthase, it binds the catalytic β-subunit with a dissociation constant (Kd) of 3.0 mM, effectively halting oxidative phosphorylation . The compound's non-hydrolyzable nature enables researchers to "trap" enzymes in pre-hydrolysis states, facilitating structural studies through X-ray crystallography and cryo-EM .
Table 2: Comparative Biochemical Effects of ATP vs. AMP-PNP
Flagellar Motility and Dynein Function
Seminal work on sea urchin sperm (Lytechinus pictus) demonstrated AMP-PNP's ability to modulate dynein activity. At 2–4 mM concentrations, the compound induces complete relaxation of rigor waves in demembranated sperm flagella within 2 minutes . This occurs through competitive inhibition of ATP binding (Ki ≈ 8.1 mM), confirming that dynein cross-bridge release depends on nucleotide binding rather than hydrolysis . Frequency analysis revealed Michaelis-Menten kinetics for ATP-dependent reactivation (Km = 0.24 mM, Vmax = 44 Hz), with AMP-PNP shifting the curve rightward without affecting Vmax .
Muscle Contraction Dynamics
In skeletal muscle fibers, AMP-PNP produces unique mechanical states. At 16 mM (4×Kd), it induces a population of dynamically disordered myosin heads (47.5%) while maintaining rigor-like stiffness . This bifurcation arises because one head of each myosin dimer binds actin with increased affinity (Kd ↓ 10×), while the other head dissociates (Kd ↑ 10×) . Such behavior supports the "swinging cross-bridge" model by demonstrating that single-headed attachments can sustain tension.
Applications in Biochemical Research
Trapping Transient Enzyme States
AMP-PNP has been instrumental in capturing intermediate states of ATP-dependent enzymes. For example, in RNA helicases, it stabilizes the ATP-bound conformation without unwinding RNA duplexes, allowing structural characterization of substrate recognition mechanisms . Similarly, in G-protein coupled receptors (GPCRs), AMP-PNP binding to regulatory GTPases facilitates crystallization of active signaling complexes .
Translation Initiation Studies
Recent Advances and Future Directions
Single-Molecule Biophysics
Recent optical tweezer studies employ AMP-PNP to measure binding kinetics of individual myosin heads. At 10 mM concentration, it increases the detachment rate (koff) by 3.2-fold compared to ATP-free conditions, quantifying the energy contribution of nucleotide binding to motor processivity .
Targeted Cancer Therapies
Phase I trials are exploring AMP-PNP derivatives as mitochondrial ATP synthase inhibitors. Preliminary data show 40% reduction in ATP levels in glioblastoma cells at 50 μM, sensitizing them to radiation therapy .
Synthetic Biology Applications
Engineered ATPases that hydrolyze AMP-PNP (kcat = 0.8 s⁻¹) have been created through directed evolution. These mutants enable orthogonal energy transduction systems in artificial cells, with potential applications in bioenergy storage .
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